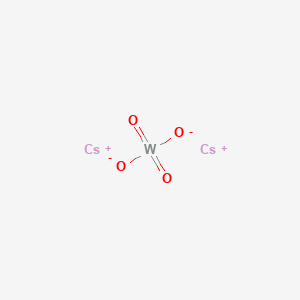
Dicesium;dioxido(dioxo)tungsten
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Dicesium;dioxido(dioxo)tungsten” is also known as “Cesium tungsten oxide (Cs2WO4)” or "Cesium tungstate" . It is a new material that has been discovered in recent years . It has a molecular formula of Cs2H6O4W and a molecular weight of 519.69600 .
Synthesis Analysis
The synthesis of metal dioxo complexes, including tungsten, has been discussed at length in various studies . For example, new oxodiperoxo–tungsten(VI) complexes have been synthesized from the reaction of Na2WO6H4, 30% H2O2, and corresponding co-ligands in an aqueous medium .
Molecular Structure Analysis
The molecular structure of tungsten oxide nanoparticles has been investigated as a function of nanoparticle size . Drastic changes were observed when the particles were smaller than 5 nm, where the particles are amorphous .
Chemical Reactions Analysis
Metal dioxo complexes, including tungsten, have diverse reactivity. The reactions are grouped by generic type, including addition across a metal oxo bond, oxygen atom transfer, and radical atom transfer reactions . Tungsten reacts with carbon at high temperatures, producing hard, wear-resistant, and insoluble tungsten carbide .
Physical And Chemical Properties Analysis
Tungsten has a silvery white luster, a high density, and the highest melting point of all metals . It is stable in air up to 350°C, but begins to oxidize above 400°C . Tungsten is stable to mineral acids in the cold, and is only slightly attacked at higher temperatures .
Safety and Hazards
Future Directions
“Dicesium;dioxido(dioxo)tungsten” has broad application prospects in various industries such as construction glass heat insulation, car sticker, sunshade, plastic greenhouses, and others . Further understanding of the ligand specificity and structure of the AhR will likely assist in the identification of other chemicals to which humans are exposed that may add to, synergize, or block the toxicity of TCDD .
properties
CAS RN |
52350-17-1 |
|---|---|
Molecular Formula |
CsOW |
Molecular Weight |
332.74 g/mol |
IUPAC Name |
dicesium;dioxido(dioxo)tungsten |
InChI |
InChI=1S/Cs.O.W |
InChI Key |
ZOQFQCPEFAOSCA-UHFFFAOYSA-N |
SMILES |
[O-][W](=O)(=O)[O-].[Cs+].[Cs+] |
Canonical SMILES |
O=[W].[Cs] |
Other CAS RN |
52350-17-1 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



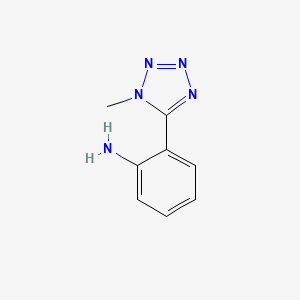
![4-[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-YL]butanoic acid](/img/structure/B1612919.png)
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)


![2-(Methylthio)thiazolo[4,5-c]pyridine](/img/structure/B1612924.png)
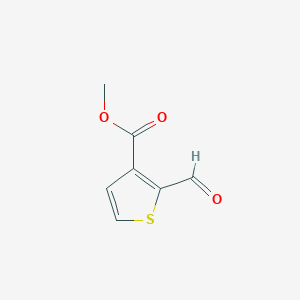

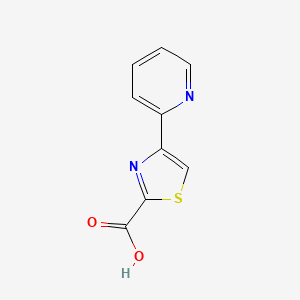
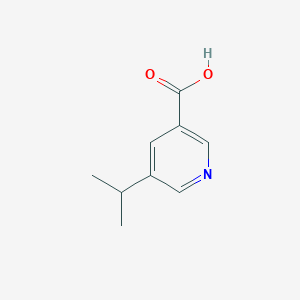

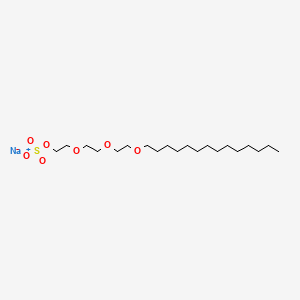
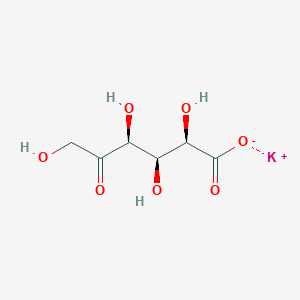
![4-[(Phenethyloxy)methyl]piperidine hydrochloride](/img/structure/B1612940.png)